molecular formula C9H14N2O2S B7590422 N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide

N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide

Cat. No. B7590422
M. Wt: 214.29 g/mol
InChI Key: TVYDLYGCGCCFQZ-UHFFFAOYSA-N
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Description

N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide, also known as MRS1477, is a potent and selective P2X7 receptor antagonist. P2X7 receptors are a type of ion channel that are involved in various physiological processes, including inflammation, pain, and immune responses. MRS1477 has been shown to have potential therapeutic applications in a range of diseases, including chronic pain, rheumatoid arthritis, and cancer.

Mechanism of Action

N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide acts as a competitive antagonist of P2X7 receptors. P2X7 receptors are expressed on various immune cells, including macrophages and T cells, and are involved in the activation of the inflammasome, a complex of proteins that is involved in the production of pro-inflammatory cytokines.
By blocking P2X7 receptors, N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide inhibits the activation of the inflammasome and the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has been shown to inhibit the production of reactive oxygen species, which are involved in various diseases, including cancer and neurodegenerative diseases.
N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has also been shown to have immunomodulatory effects, including the inhibition of T cell activation and the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide is its high selectivity for P2X7 receptors. This makes it a useful tool for studying the role of P2X7 receptors in various diseases.
However, one limitation of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide is its relatively low potency compared to other P2X7 receptor antagonists. This may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to determine the efficacy of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide in various types of cancer and to determine the optimal dosing and administration schedule.
Another area of interest is the potential use of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that P2X7 receptors are involved in the pathogenesis of these diseases, and N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide may have potential therapeutic applications.
Finally, further studies are needed to determine the long-term safety and efficacy of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide in humans, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide involves a series of chemical reactions that start with the reaction of pyridine-4-carboxaldehyde with N-methyl-ethanolamine to form N-methyl-N-(1-pyridin-4-ylethyl)amine. This is then reacted with methanesulfonyl chloride to form N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide.

Scientific Research Applications

N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide has been extensively studied in preclinical models of various diseases. In a study conducted by Honore et al. (2006), N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide was shown to have analgesic effects in a rat model of neuropathic pain. The study also demonstrated that N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide had anti-inflammatory effects in the same model.
In another study conducted by Di Virgilio et al. (2018), N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide was shown to have potential therapeutic applications in cancer. The study demonstrated that N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide inhibited the growth of cancer cells in vitro and in vivo, and also enhanced the anti-tumor effects of chemotherapy.

properties

IUPAC Name

N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-8(11(2)14(3,12)13)9-4-6-10-7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYDLYGCGCCFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-pyridin-4-ylethyl)methanesulfonamide

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